8-Hydroxyquinoline

Catalog No.
S538436
CAS No.
148-24-3
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinoline

CAS Number

148-24-3

Product Name

8-Hydroxyquinoline

IUPAC Name

quinolin-8-ol

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H

InChI Key

MCJGNVYPOGVAJF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=CC=C2

Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
Insoluble
Soluble in alcohol, acetone, chloroform, benzene, and in formic, acetic, hydrochloric, and sulfuric acids and alkalies.
1 part in 1500 parts water
In water, 556 mg/l @ 20 °C

Synonyms

8 Hydroxyquinoline, 8 Hydroxyquinoline Sulfate, 8 Oxyquinoline, 8 Quinolinol, 8-Hydroxyquinoline, 8-Hydroxyquinoline Sulfate, 8-Oxyquinoline, 8-Quinolinol, Bioquin, Chinosol, Khinozol, Leioderm, Oxine, Oxyquinol, Oxyquinoline, Oxyquinoline Potassium Sulfate (2:1), Oxyquinoline Sulfate, Quinosol, Sulfate, 8-Hydroxyquinoline, Sulfate, Oxyquinoline, Superol

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2

Description

The exact mass of the compound 8-Hydroxyquinoline is 145.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 61° f (ntp, 1992)insoluble0.00 msoluble in alcohol, acetone, chloroform, benzene, and in formic, acetic, hydrochloric, and sulfuric acids and alkalies.1 part in 1500 parts waterin water, 556 mg/l @ 20 °csolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 615011. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines. It belongs to the ontological category of monohydroxyquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Metal Chelation and Potential for Therapeutic Applications

One of the most studied aspects of 8-Hydroxyquinoline is its ability to bind metal ions through chelation. This property makes it a potential candidate for treating diseases associated with metal imbalances. Research suggests that 8-Hydroxyquinoline and its derivatives exhibit various bioactivities, including:

  • Anti-neurodegenerative: Metal imbalances are implicated in the development of neurodegenerative diseases like Alzheimer's and Parkinson's. Studies show that 8-Hydroxyquinoline's chelating properties might help restore metal homeostasis and offer neuroprotective effects [].
  • Anti-cancer: Research suggests 8-Hydroxyquinoline derivatives may possess anti-cancer properties by disrupting metal-dependent processes in cancer cells [].
  • Antioxidant and Anti-inflammatory: Studies indicate that 8-Hydroxyquinoline derivatives might have antioxidant and anti-inflammatory properties, potentially beneficial for various conditions [].
  • Antimicrobial: Research suggests that 8-Hydroxyquinoline derivatives may exhibit antibacterial and fungicidal activity [].

8-Hydroxyquinoline, a derivative of quinoline, is characterized by a bicyclic structure that contains a fused pyridine and phenolic ring. The hydroxyl group is positioned at the 8th carbon of the quinoline ring, which imparts unique chemical properties, including the ability to act as a bidentate ligand for metal ions. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications. It is also known for its lipophilicity and ability to chelate metal ions, making it useful in various fields such as medicinal chemistry, agriculture, and materials science .

The mechanism of action of 8-hydroxyquinoline depends on the specific application.

  • Metal Chelation: In analytical chemistry, 8-HQ forms stable complexes with metal ions, allowing for their separation and identification based on the specific properties of the formed complex [].

8-Hydroxyquinoline is a toxic compound and should be handled with care. Here are some key safety concerns:

  • Acute Toxicity: 8-HQ is toxic if swallowed, inhaled, or absorbed through the skin [].
  • Skin and Eye Irritation: It can cause severe irritation and burns to the skin and eyes [].
  • Suspected Carcinogen: Some studies suggest that 8-HQ may be a potential carcinogen [].
Due to its functional groups:

  • Electrophilic Aromatic Substitution: The aromatic nature of the compound allows it to undergo substitution reactions.
  • Chelation with Metal Ions: The hydroxyl and nitrogen groups can form stable complexes with various metal ions, including copper, zinc, iron, and aluminum .
  • Diazonium Coupling: This reaction can occur due to the presence of the nitrogen atom in the pyridine ring.
  • Molecular Rearrangements: The compound can undergo rearrangements under specific conditions, leading to different derivatives .

8-Hydroxyquinoline exhibits a broad spectrum of biological activities:

  • Anticancer Properties: Various derivatives have shown promise as anticancer agents by inhibiting tumor growth through multiple mechanisms.
  • Neuroprotective Effects: It acts as an iron chelator, potentially mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's by restoring metal homeostasis .
  • Antimicrobial Activity: Compounds based on 8-hydroxyquinoline have demonstrated efficacy against a range of pathogens, including bacteria and fungi .
  • Antioxidant Properties: The compound stabilizes phenolic structures and prevents oxidative damage by scavenging free radicals .

Several methods are employed to synthesize 8-hydroxyquinoline and its derivatives:

  • Microwave-Assisted Synthesis: This modern technique allows for rapid synthesis with high yields. For example, condensation reactions involving 8-hydroxyquinoline-2-carboxylic acid can produce various substituted derivatives efficiently .
  • Multi-Step Synthesis: Traditional methods involve multiple steps such as bromination followed by reduction or sulfonation to create specific derivatives for targeted applications .
  • One-Pot Reactions: These methods simplify the synthesis process by combining multiple reagents in a single reaction vessel, reducing time and costs .

8-Hydroxyquinoline finds applications across various domains:

  • Medicinal Chemistry: Used in drug development for its anticancer and neuroprotective properties.
  • Agriculture: Acts as a fungicide and preservative in textiles and wood products .
  • Analytical Chemistry: Employed for metal ion detection and quantification due to its chelating ability .
  • Materials Science: Utilized in creating advanced materials through complexation with metal ions.

Research has focused on understanding how 8-hydroxyquinoline interacts with biological systems:

  • Metal Ion Interactions: Studies reveal that 8-hydroxyquinoline forms stable complexes with various divalent metal ions. This property is crucial for its role in biological systems where metal ion imbalance can lead to diseases .
  • Cellular Mechanisms: Investigations into its anticancer effects suggest that 8-hydroxyquinoline derivatives disrupt cellular processes essential for tumor growth, including apoptosis pathways .

Several compounds share structural similarities with 8-hydroxyquinoline but exhibit distinct properties:

Compound NameKey FeaturesUnique Properties
5-Chloro-7-iodo-8-hydroxyquinolineAntineurodegenerative effectsAdvanced clinical trial status
ClioquinolAntimicrobial activityNotable for clinical use in Alzheimer's disease
5-Amino-7-bromoquinolin-8-olPotential anticancer agentExhibits selective toxicity towards cancer cells
7-HydroxyquinolineSimilar chelation propertiesLess lipophilic than 8-hydroxyquinoline

These compounds illustrate the versatility of hydroxyquinoline derivatives while highlighting the unique chelating ability and biological activity of 8-hydroxyquinoline itself.

The Skraup synthesis represents the foundational approach for preparing 8-hydroxyquinoline from readily available starting materials. This classical method involves the reaction of 2-aminophenol with glycerol in the presence of sulfuric acid, named after Czech chemist Zdenko Hans Skraup. The reaction constructs the quinoline heterocycle while simultaneously introducing the hydroxyl functionality at the 8-position through an intramolecular cyclization mechanism.

The traditional Skraup synthesis typically employs a mixture containing approximately 3 moles of 2-aminophenol and approximately 2 moles of 2-nitrophenol heated with at least 3 moles of glycerol in the presence of at least 3 moles of sulfuric acid. The resultant reaction liquors obtained upon completion of the digestion period are strongly acidic, and the crude mixture is usually diluted with water and adjusted to a pH not higher than 4.1 by incorporation of caustic or similar alkaline material to retain the 8-hydroxyquinoline in solution. The undissolved tarry by-products are then filtered off, and further pH adjustment above 4.1 causes precipitation of the desired product.

A significant modification to the traditional approach involves the use of acrolein derivatives as alternative carbonyl sources. General Procedure 2 for synthesis involves dissolving the required 2-aminophenol in 6 N aqueous hydrochloric acid under reflux conditions. The specified acrolein is then slowly added dropwise in 1.5 equivalents, and the resultant reaction mixture is stirred for another 2 hours under reflux. After cooling to room temperature, the pH is adjusted to 7 with 6 N aqueous sodium hydroxide, followed by extraction with ethyl acetate and purification via flash column chromatography.

The purification challenges associated with traditional Skraup synthesis have led to innovative refinement procedures. A notable advancement involves the addition of water-soluble copper salts to crude 8-hydroxyquinoline solutions possessing pH values of 3.8-4.1. This copper treatment method effectively removes caustic-soluble tar-like substances through formation of copper-tar complexes, significantly improving product purity. The method requires 0.01-0.04 moles of copper sulfate per mole of 8-hydroxyquinoline present in solution, with subsequent pH adjustments to 1.5-2.8 for complex precipitation and final pH adjustments to 3.0-3.5 for product recovery.

Alternative synthetic routes include the caustic fusion process, where quinoline-8-sulfonic acid serves as the starting material. This approach involves sulfonating quinoline followed by caustic fusion under high-temperature conditions. The resultant liquors obtained subsequent to caustic fusion are usually strongly basic and contain substantial quantities of by-products, requiring careful pH management and purification procedures similar to those employed in Skraup synthesis modifications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

8-hydroxyquinoline appears as white to off-white or faintly yellow crystalline powder. Phenolic odor. (NTP, 1992)
White solid with a phenolic odor; [Hawley] White or tan powder; [MSDSonline]

Color/Form

White crystals or white crystalline powder

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

145.052763847 g/mol

Monoisotopic Mass

145.052763847 g/mol

Boiling Point

513 °F at 760 mmHg (NTP, 1992)
Approx 267 °C

Heavy Atom Count

11

Density

1.034 at 408 °F (NTP, 1992) - Denser than water; will sink
1.034 @ 20 °C

LogP

2.02 (LogP)
log Kow = 2.02
2.46

Odor

Phenolic odor

Decomposition

WHEN HEATED TO DECOMP EMITS HIGHLY TOXIC FUMES OF /NITROGEN OXIDES/.

Appearance

Solid powder

Melting Point

169 °F (NTP, 1992)
73-75 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5UTX5635HP

Related CAS

84063-18-3
134-31-6 (hydrogen sulfate (2:1) salt)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H360D: May damage the unborn child [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Oxyquinoline is used as a biocidal component of several over the counter products. These products are marketed for the purposes of inhibiting abnormal biological growth in the vagina and restoring natural pH.

Therapeutic Uses

A BACTERIOSTATIC & FUNGISTATIC COMPOUND; USED PRINCIPALLY IN TREATMENT OF MINOR BURNS & OF HEMORRHOIDS.
OXYQUINOLINE SULFATE ... IS ... USED ... IN TREATMENT OF ATHLETE'S FOOT, VAGINITIS, & AS A GARGLE, EYEWASH, NASAL DOUCHE, & IN HEMORRHOIDAL PREPARATIONS ... /OXYQUINOLINE SULFATE/
/OVER THE COUNTER/ HYDROXYQUINOLINE IS 1 OF 4 ANTIFUNGAL AGENTS RECOMMENDED FOR ACTIVE TREATMENT OF FUNGUS ASSOCIATED WITH DIAPER RASH & PRICKLY HEAT IN BABIES. /HYDROXYQUINOLINE/
8-HYDROXYQUNIOLINE SULFATE INHIBITED FORMATION OF ARTIFICIAL CALCULUS IN VITRO & RAT CALCULUS IN VIVO. IN RATS, IT PREVENTED CALCULUS FORMATION WHEN APPLIED BY SWABBING OR BY INTRAORAL INSTILLATION. IN DOGS, FORMATION OF DENTAL PLAQUE WAS INHIBITED 33 TO 98% IN COMPARISON TO PLACEBO. ALSO, 25 TO 58% OF ESTABLISHED PLAQUE ACCUMULATIONS WERE REMOVED, WHEREAS PLACEBO REMOVED 2 TO 22%.
For more Therapeutic Uses (Complete) data for 8-HYDROXYQUINOLINE (7 total), please visit the HSDB record page.

Pharmacology

Oxyquinoline acts as a biocide to eliminate bacteria and fungi [A27146].

ATC Code

A - Alimentary tract and metabolism
A01 - Stomatological preparations
A01A - Stomatological preparations
A01AB - Antiinfectives and antiseptics for local oral treatment
A01AB07 - Oxyquinoline
D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AH - Quinoline derivatives
D08AH03 - Oxyquinoline
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AC - Quinoline derivatives
G01AC30 - Oxyquinoline
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AA - Antiseptics
R02AA14 - Oxyquinoline

Mechanism of Action

The mechanism by which oxyquinoline exerts its biocidal effect is unknown.

Vapor Pressure

0.0016 [mmHg]
1.66X10-3 mm Hg @ 25 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

148-24-3
10380-28-6

Absorption Distribution and Excretion

Oxyquinoline is excreted in both the primarily in the urine with some in the bile.
IN RATS /MALE, DONRYU STRAIN, IV INJECTION/ 8-HYDROXYQUINOLINE WAS METABOLIZED TO GLUCURONIDE & SULFATE CONJUGATES. MORE 8-HYDROXYQUINOLINE GLUCURONIDE WAS EXCRETED IN URINE THAN 8-HYDROXYQUINOLINE SULFATE CONJUGATE. ONLY THE GLUCURONIDE CONJUGATE WAS EXCRETED IN BILE.
8-HYDROXYQUINOLINE WAS METABOLIZED TO GLUCURONIDE & SULFATE CONJUGATES AFTER IV ADMIN IN RATS /MALE, DONRYU STRAIN/. THE GLUCURONIDES WERE EXCRETED IN BILE & URINE, BUT THE SULFATES WERE EXCRETED EXCLUSIVELY IN THE URINE. UNMETABOLIZED FORMS WERE ONLY SLIGHTLY EXCRETED.

Metabolism Metabolites

In the urine, 60% of the dose is excreted as glucuronide conjugates and 23% of the dose as sulfate conjugates. In the bile, 9% of the total dose is found as glucuronide conjugates.
IN RATS /MALE, DONRYU STRAIN, IV INJECTION/ 8-HYDROXYQUINOLINE WAS METABOLIZED TO GLUCURONIDE & SULFATE CONJUGATES.
8-HYDROXYQUINOLINE WAS METABOLIZED TO GLUCURONIDE & SULFATE CONJUGATES AFTER IV ADMIN IN RATS /MALE, DONRYU STRAIN/. UNMETABOLIZED FORMS WERE ONLY SLIGHTLY EXCRETED.

Associated Chemicals

8-Hydroxyquinoline sulfate;134-31-6

Wikipedia

8-hydroxyquinoline
Phenyl_isothiocyanate

Use Classification

Agrochemicals -> Pesticides
Cosmetics -> Stabilizing
Bactericides, Fungicides

Methods of Manufacturing

REACTION OF O-AMINOPHENOL WITH O-NITROPHENOL, GLYCEROL & SULFURIC ACID; OR BY HYDROLYSIS OF QUINOLINE-8-SULFONIC ACID
By sulfonation fusion of quinoline, by hydrolysis of 8-chloroquinoline (93% (yield) or by a modified Skraup method with o-aminophenol (80% yield).
Acid hydrolysis of the appropriate aminoquinoline at temps 180-235 °C.

General Manufacturing Information

8-Quinolinol: ACTIVE
... /Has been/ discontinued by Ashland Chemical Co.
BACTERIOSTATIC & ANTIMYCOTIC ACTIVITY OF 8-HYDROXYQUINOLINE SULFATE IN DERMATOSES IS BLOCKED BY INCORPORATION OF 8-HYDROXYQUINOLINE SULFATE IN EXSICCANT PASTE SR71, ZINC OXIDE-OIL, & ZINC OXIDE LOTION. IT IS NOT RELEASED OR IS RELEASED IN ONLY SMALL AMOUNTS FROM LIPOPHILIC BASES (EXCEPT OLEOGELS), PREPARATIONS WITH EXTERNAL LIPID PHASE & ZINC OXIDE-CONTAINING VEHICLES. /8-HYDROXYQUINOLINE SULFATE/

Analytic Laboratory Methods

A spectrophotometric procedure is described for the detection of 8-hydoxyquinoline and three of its halogenated derivatives: clioquinol, iodoquinol, and chiniofon. The proposed method involves the use of 2,6-dichloroquinone chlorimide as the chromogenic reagent. 8-Hydroxyquinoline produces a blue color peaking at 595 nm and the other compounds yield a green-blue color with max absorption at 650 nm. The colors produced obey Beer's law. The procedure was applied to the detection of the compounds in dosage forms.
Of 6 colorimetric methods for the determination of 8-hydroxyquinoline in pharmaceutical products and tissues, one using Gibbs reagent (2,6-dibromo-benzoquinone chlorimine) was reported to be the most sensitive, with a detection limit of 0.5 ug/l. A colorimetric method for its determination in galenical preparations containing other phenols is based on its complex with a vanadium ion. Non-aqueous titration methods have been described to determine 8-hydroxyquinoline and its oxidation products and to determine 8-hydroxyquinoline and some of its metal chelates. An aqueous titration method for the determination of 8-hydroxyquinoline sulfate has been outlined and it can be determined fluorimetrically as its chelate compound with tin(2+). A fluorimetric determination of 8-hydroxyquinoline is based on its luminescence in sulfuric acid at 77 deg K and has a sensitivity of 0.12 uM. A spectrophotometric method for the determination of 8-hydroxyquinoline as the copper chelate can be used in the presence of some other metals. Paper, thin-layer and gas-liquid chromatography can also be used to determine 8-hydroxyquinoline.

Interactions

AFTER LETHAL IM DOSES IN MICE (30 MG/KG) INJECTED D-PENICILLAMINE (1 G/KG) PREVENTED /TOXIC/ SYMPTOMS & DEATH BUT NOT TRANSIENT HYPERGLYCEMIA.
THE INFLUENCE OF RADIOPROTECTORS, CYSTEAMINE & AMINOETHYLISOTHIOURONIUM AS WELL AS OF THE AMINO ACIDS L-ALANINE, L-CYSTEINE, L-ARGININE, L-ASPARAGINE, L-GLUTAMIC ACID, L-HISTIDINE, & L-METHIONINE, ON THE CYTOGENETIC ACTION OF 8-HYDROXYQUINOLINE SULFATE WAS TESTED IN HUMAN LYMPHOCYTE CULTURES IN VITRO. EXCESS L-CYSTEINE, CYSTEAMINE, & L-ASPARAGINE ADDED SIMULTANEOUSLY WITH 8-HYDROXYQUINOLINE SULFATE DISTINCTLY REDUCED THE CHROMOSOME. DAMAGING EFFECT OF 8-HYDROXYQUINOLINE. L-GLUTAMIC ACID & AMINOETHYLISOTHIOURONIUM EXERTED LESSER PROTECTIVE ACTIVITY. L-METHIONINE DISPLAYED SOME EFFECT ONLY IN REDUCING THE RELATIVELY RARE ISOCHROMATID ABERRATIONS INDUCED BY 8-HYDROXYQUINOLINE SULFATE. THE OTHER AMINO ACIDS HAD NO EFFECT.
The formation of DNA-strand breaks was studied in cultured human lung cells (A 549) subjected to iron, either in the form of iron(III) citrate or in combination with the metal chelators ethylene diamine tetra-acetic acid (EDTA), nitrilo triacetic acid (NTA), or 8-hydroxyquinoline (8HQ). After 15 min exposure to 5 uM iron(III) citrate or iron chelate, the cellular levels of iron were found to be three times higher in cells subjected to iron-8HQ than in cells subjected to iron(III) citrate, iron-EDTA or iron-NTA. Exposure to iron-8HQ caused extensive DNA-strand breakage, whereas no such breakage was found in cells exposed to iron-EDTA or iron-NTA. The DNA damage caused by iron-8HQ increased with time and dose, and DNA-strand breakage was clearly demonstrable in cells after 15 min exposure to as little as 0.1 uM iron-8HQ. Moreover, iron-8HQ was strongly toxic to the cells and inhibited their growth after exposure. Along with the formation of DNA-strand breaks, the concentration of cellular malondialdehyde increased four-fold after exposure to iron-8HQ and two-fold after exposure to iron-EDTA or iron-NTA, suggesting that reactive oxygen metabolites might be involved in the toxic action. Moreover, both iron-EDTA and iron-NTA caused a considerable hydroxylation of deoxyguanosine (dG) residues in DNA in vitro, whereas iron(III) citrate and iron-8HQ only caused a minor hydroxylation of dG. This points to the possibility that iron-8HQ-mediated DNA-strand breakage in cells might be due to the action of a metal-bound oxyl radical formed from the iron-8HQ complex rather than to the formation of hydroxyl radicals. Altogether, these findings indicate that iron bound to the lipophilic chelator, 8HQ, has strong toxic properties and that it may cause substantial DNA-strand breakage and lipid peroxidation in living cells.

Stability Shelf Life

DARKENS WHEN EXPOSED TO LIGHT.

Dates

Modify: 2023-08-15

8-hydroxyquinoline-5-(N-4-chlorophenyl) sulfonamide and fluconazole combination as a preventive strategy for

Letícia Fernandes da Rocha, Bruna Pippi, Angélica Rocha Joaquim, Saulo Fernandes de Andrade, Alexandre Meneghello Fuentefria
PMID: 34259620   DOI: 10.1099/jmm.0.001377

Abstract

The presence of
biofilms in medical devices is a concerning and important clinical issue for haemodialysis patients who require constant use of prosthetic fistulae and catheters.
This prolonged use increases the risk of candidaemia due to biofilm formation. PH151 and clioquinol are 8-hydroxyquinoline derivatives that have been studied by our group and showed interesting anti-
activity.
This study evaluated the biofilm formation capacity of
species on polytetrafluoroethylene (PTFE) and polyurethane (PUR) and investigated the synergistic effects between the compounds PH151 and clioquinol and fluconazole, amphotericin B and caspofungin against biofilm cells removed from those materials. Further, the synergistic combination was evaluated in terms of preventing biofilm formation on PTFE and PUR discs.
Susceptibility testing was performed for planktonic and biofilm cells using the broth microdilution method. The checkerboard method and the time-kill assay were used to evaluate the interactions between antifungal agents. Antibiofilm activity on PTFE and PUR materials was assessed to quantify the prevention of biofilm formation.
,
and
showed ability to form biofilms on both materials. By contrast,
did not demonstrate this ability. Synergistic interaction was observed when PH151 was combined with fluconazole in 77.8 % of isolates and this treatment was shown to be concentration- and time-dependent. On the other hand, indifferent interactions were predominantly observed with the other combinations. A reduction in biofilm formation on PUR material of more than 50 % was observed when using PH151 combined with fluconazole.
PH151 demonstrated potential as a local treatment for use in a combination therapy approach against
biofilm formation on haemodialysis devices.


Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry

Rohini Gupta, Vijay Luxami, Kamaldeep Paul
PMID: 33513476   DOI: 10.1016/j.bioorg.2021.104633

Abstract

8-Hydroxyquinoline (8-HQ) is a significant heterocyclic scaffold in organic and analytical chemistry because of the properties of chromophore and is used to detect various metal ions and anions. But from the last 2 decades, this moiety has been drawn great attention of medicinal chemists due to its significant biological activities. Synthetic modification of 8-hydroxyquinoline is under exploration on large scale to develop more potent target-based broad spectrum drug molecules for the treatment of several life-threatening diseases such as anti-cancer, HIV, neurodegenerative disorders, etc. Metal chelation properties of 8-hydroxyquinoline and its derivatives also make these potent drug candidates for the treatment of various diseases. This review comprises 8-hydroxyquinoline derivatives reported in the literature in last five years (2016-2020) and we anticipate that it will assist medicinal chemists in the synthesis of novel and pharmacologically potent agents for various therapeutic targets, mainly anti-proliferative, anti-microbial, anti-fungal and anti-viral as well as for the treatment of neurodegenerative disorders.


Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes

Badriah Saad Al-Farhan, Maram T Basha, Laila H Abdel Rahman, Ahmed M M El-Saghier, Doaa Abou El-Ezz, Adel A Marzouk, Mohamed R Shehata, Ehab M Abdalla
PMID: 34443314   DOI: 10.3390/molecules26164725

Abstract

Despite the common use of salens and hydroxyquinolines as therapeutic and bioactive agents, their metal complexes are still under development. Here, we report the synthesis of novel mixed-ligand metal complexes (MSQ) comprising salen (S), derived from (2,2'-{1,2-ethanediylbis[nitrilo(E) methylylidene]}diphenol, and 8-hydroxyquinoline (Q) with Co(II), Ni(II), Cd(II), Al(III), and La(III). The structures and properties of these MSQ metal complexes were investigated using molar conductivity, melting point, FTIR,
H NMR,
C NMR, UV-VIS, mass spectra, and thermal analysis. Quantum calculation, analytical, and experimental measurements seem to suggest the proposed structure of the compounds and its uncommon monobasic tridentate binding mode of salen via phenolic oxygen, azomethine group, and the NH group. The general molecular formula of MSQ metal complexes is [M(S)(Q)(H
O)] for M (II) = Co, Ni, and Cd or [M(S)(Q)(Cl)] and [M(S)(Q)(H
O)]Cl for M(III) = La and Al, respectively. Importantly, all prepared metal complexes were evaluated for their antimicrobial and anticancer activities. The metal complexes exhibited high cytotoxic potency against human breast cancer (MDA-MB231) and liver cancer (Hep-G2) cell lines. Among all MSQ metal complexes, CoSQ and LaSQ produced IC
values (1.49 and 1.95 µM, respectively) that were comparable to that of cisplatin (1.55 µM) against Hep-G2 cells, whereas CdSQ and LaSQ had best potency against MDA-MB231 with IC
values of 1.95 and 1.43 µM, respectively. Furthermore, the metal complexes exhibited significant antimicrobial activities against a wide spectrum of both Gram-positive and -negative bacterial and fungal strains. The antibacterial and antifungal efficacies for the MSQ metal complexes, the free S and Q ligands, and the standard drugs gentamycin and ketoconazole decreased in the order AlSQ > LaSQ > CdSQ > gentamycin > NiSQ > CoSQ > Q > S for antibacterial activity, and for antifungal activity followed the trend of LaSQ > AlSQ > CdSQ > ketoconazole > NiSQ > CoSQ > Q > S. Molecular docking studies were performed to investigate the binding of the synthesized compounds with breast cancer oxidoreductase (PDB ID: 3HB5). According to the data obtained, the most probable coordination geometry is octahedral for all the metal complexes. The molecular and electronic structures of the metal complexes were optimized theoretically, and their quantum chemical parameters were calculated. PXRD results for the Cd(II) and La(III) metal complexes indicated that they were crystalline in nature.


Nitric oxide-donating and reactive oxygen species-responsive prochelators based on 8-hydroxyquinoline as anticancer agents

Yuxia Zhang, Jiaxin Yang, Tingting Meng, Yajuan Qin, Tingyou Li, Junjie Fu, Jian Yin
PMID: 33453603   DOI: 10.1016/j.ejmech.2021.113153

Abstract

Metal ion chelators based on 8-hydroxyquinoline (8-HQ) have been widely explored for the treatment of many diseases. When aimed at being developed into potent anticancer agent, a largely unmet issue is how to avoid nonspecific chelation of metal ions by 8-HQ in normal cells or tissues. In the current work, a two-step strategy was employed to both enhance the anticancer activity of 8-HQ and improve its cancer cell specificity. Considering the well-known anticancer activity of nitric oxide (NO), NO donor furoxan was first connected to 8-HQ to construct HQ-NO conjugates. These conjugates were screened for their cytotoxicity, metal-binding ability, and NO-releasing efficiency. Selected conjugates were further modified with a ROS-responsive moiety to afford prochelators. Among all the target compounds, prodrug HQ-NO-11 was found to potently inhibit the proliferation of many cancer cells but not normal cells. The abilities of metal chelation and NO generation by HQ-NO-11 were confirmed by various methods and were demonstrated to be essential for the anticancer activity of HQ-NO-11. In vivo studies revealed that HQ-NO-11 inhibited the growth of SW1990 xenograft to a larger extent than 8-HQ. Our results showcase a general method for designing novel 8-HQ derivatives and shed light on obtaining more controllable metal chelators.


Molecular designing, crystal structure determination and in silico screening of copper(II) complexes bearing 8-hydroxyquinoline derivatives as anti-COVID-19

Arif Ali, Nasim Sepay, Mohd Afzal, Nayim Sepay, Abdullah Alarifi, M Shahid, Musheer Ahmad
PMID: 33676041   DOI: 10.1016/j.bioorg.2021.104772

Abstract

The pandemic by COVID-19 is hampering everything on the earth including physical and mental health, daily life and global economy. At the moment, there are no defined drugs, while few vaccines are available in the market to combat SARS-CoV-2. Several organic molecules were designed and tested against the virus but they did not show promising activity. In this work we designed two copper complexes from the ligands analogues with chloroquine and hydroxychloroquine. Both the ligands and complexes were well characterized by using various spectroscopic, thermal and X-ray diffraction techniques. Both the complexes as well as ligands were screened through in silico method with the chloroquine and hydroxychloroquine which essentially proved pivotal for successful understanding towards the target protein and their mechanism of action. The results indicated that the balanced hydrophobic and polar groups in the complexes favor their binding in the active site of the viral ADP-ribose-1 monophosphatase enzyme over the parent organic molecules.


111In-Oxine-WBC SPECT/CT of Lumbosacral Facet Joint Septic Arthritis

Edgar Zamora, Ana Y Valdivia, Arun Kumar, Kwang J Chun
PMID: 32956115   DOI: 10.1097/RLU.0000000000003282

Abstract

Spinal facet joint septic arthritis is a rare pathology associated with pyogenic organisms. It may present in older adults with back pain, fever, and positive bacterial blood cultures. However, clinical presentation may be equivocal, and diagnosis relies on anatomic imaging for differentiation from other pathologies. Magnetic resonance is considered the imaging modality of choice and has been found superior to CT; however, it is unable to differentiate facet joint septic arthritis from other inflammatory arthropathies. We present a case of lumbosacral facet joint septic arthritis as seen on In-oxine-WBC scintigraphy and SPECT/CT.


Antifungal activity and toxicological parameters of 8-hydroxyquinoline-5-sulfonamides using alternative animal models

B Pippi, A R Joaquim, S Merkel, R A Zanette, M E M Nunes, D G da Costa Silva, L E Schimith, M L Teixeira, J L Franco, S Fernandes de Andrade, A M Fuentefria
PMID: 33128257   DOI: 10.1111/jam.14915

Abstract

The purpose of this study was to evaluate the antifungal activity and toxicological parameters of 8-hydroxyquinoline derivatives PH151 and PH153 using alternative animal models, to understand their behaviour when subjected to in vivo experiments.
We used Toll-deficient Drosophila melanogaster to test the protective effect of compounds against Candida albicans infection. Toxicological parameters were investigated in chicken and zebrafish embryos. PH151 and PH153 showed low toxicity and the treated flies with these compounds had a significantly higher survival rate than untreated flies after 7 days of infection. The compounds did not cause interruption of chicken embryogenesis. Zebrafish embryos exposed to compounds showed dose-dependent toxicity.
The data supported the potential of PH151 and PH153 for the treatment of systemic candidiasis and demonstrated to be appropriate drug candidates for further studies using mammalian models.
The increased incidence of Candida infections resistant to antifungals currently available requires acceleration of the discovery of new agents with properties of inhibiting this fungal pathogen. In this study, we have described the antifungal potential and toxicity of two 8-hydroxyquinoline derivatives using in vivo alternative models, and the results confirm their potential to be developed as new drug candidates.


Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines

Haythem A Saadeh, Kamal A Sweidan, Mohammad S Mubarak
PMID: 32967141   DOI: 10.3390/molecules25184321

Abstract

Compounds containing the 8-hydroxyquinoline (8-HQ)
nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences. A number of prescribed drugs incorporate this group, and numerous 8-HQ- based molecules can be used to develop potent lead compounds with good efficacy and low toxicity. This review focusses on the recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities. For this purpose, recent relevant references were searched in different known databases and search engines, such as MEDLINE (PubMed), Google Scholar, Science Direct, Scopus, Cochrane, Scientific Information Database (SID), SciFinder, and Institute for Scientific Information (ISI) Web of Knowledge. This review article provides a literature overview of the various synthetic strategies and biological activities of 8-HQ derivatives and covers the recent related literature. Taken together, compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds. In addition, several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer.


Imaging of cell-based therapy using

Yutaka Kurebayashi, Peter L Choyke, Noriko Sato
PMID: 33391973   DOI: 10.7150/ntno.51391

Abstract

With the rapid development of anti-cancer cell-based therapies, such as adoptive T cell therapies using tumor-infiltrating T cells, T cell receptor transduced T cells, and chimeric antigen receptor T cells, there has been a growing interest in imaging technologies to non-invasively track transferred cells
. Cell tracking using
cell labeling with positron emitting radioisotopes for positron emission tomography (PET) imaging has potential advantages over single-photon emitting radioisotopes. These advantages include intrinsically higher resolution, higher sensitivity, and higher signal-to-background ratios. Here, we review the current status of recently developed Zirconium-89 (
Zr)-oxine
cell labeling with PET imaging focusing on its applications and future perspectives. Labeling of cells with
Zr-oxine is completed in a series of relatively simple steps, and its low radioactivity doses required for imaging does not interfere with the proliferation or function of the labeled immune cells. Preclinical studies have revealed that
Zr-oxine PET allows high-resolution
tracking of labeled cells for 1-2 weeks after cell transfer both in mice and non-human primates. These results provide a strong rationale for the clinical translation of
Zr-oxine PET-based imaging of cell-based therapy.


Design, Synthesis, and Antifungal Evaluation of 8-Hydroxyquinoline Metal Complexes against Phytopathogenic Fungi

Xiao-Dan Yin, Kun-Yuan Ma, Yu-Ling Wang, Yu Sun, Xiao-Fei Shang, Zhong-Min Zhao, Ren-Xuan Wang, Yong-Jia Chen, Jia-Kai Zhu, Ying-Qian Liu
PMID: 32941027   DOI: 10.1021/acs.jafc.0c01322

Abstract

Phytopathogenic fungal infections have become a major threat to agricultural production, food security, and human health globally, and novel antifungal agents with simple chemical scaffolds and high efficiency are needed. In this study, we designed and synthesized 38 8-hydroxyquinoline metal complexes and evaluated their antifungal activities. The results showed that most of the tested compounds possessed remarkable
antifungal activity. Especially, compound
exhibited the highest antifungal potency among all target compounds, with EC
values of 0.0940, 0.125, 2.95, and 5.96 μg/mL, respectively, against
,
,
, and
. Preliminary mechanistic studies had shown that compound
might cause mycelial abnormalities of
, cell membrane permeability changes, leakage of cell contents, and inhibition of sclerotia formation and germination. Moreover, the results of
antifungal activity of compound
against
showed that
possessed higher curative effects than that of the positive control azoxystrobin. Therefore, compound
is expected to be a novel leading structure for the development of new antifungal agents.


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